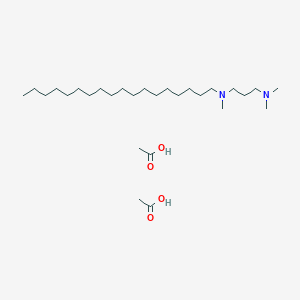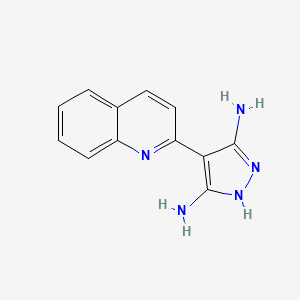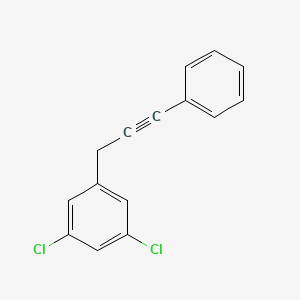
1,3-Dichloro-5-(3-phenylprop-2-yn-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-5-(3-phenylprop-2-yn-1-yl)benzene: is an organic compound characterized by the presence of two chlorine atoms and a phenylprop-2-yn-1-yl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-5-(3-phenylprop-2-yn-1-yl)benzene can be synthesized through a multi-step process involving the reaction of 3,5-dichlorobromobenzene with phenylacetylene under palladium-catalyzed coupling conditions. The reaction typically involves the use of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dichloro-5-(3-phenylprop-2-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The phenylprop-2-yn-1-yl group can undergo oxidation to form corresponding ketones or carboxylic acids.
Cycloaddition Reactions: The alkyne group can participate in cycloaddition reactions, forming cyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Cycloaddition Reactions: Catalysts like copper(I) iodide or ruthenium complexes under mild conditions.
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized products such as ketones and carboxylic acids.
- Cyclic compounds formed through cycloaddition .
Scientific Research Applications
Chemistry: 1,3-Dichloro-5-(3-phenylprop-2-yn-1-yl)benzene is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated aromatic compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials .
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-(3-phenylprop-2-yn-1-yl)benzene involves its interaction with specific molecular targets. The chlorine atoms and the alkyne group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The phenylprop-2-yn-1-yl group can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Similar structure but with a trifluoropropenyl group instead of a phenylpropynyl group.
1,3-Diphenylprop-2-yn-1-one: Similar alkyne group but with different substituents on the benzene ring.
Properties
CAS No. |
61692-90-8 |
|---|---|
Molecular Formula |
C15H10Cl2 |
Molecular Weight |
261.1 g/mol |
IUPAC Name |
1,3-dichloro-5-(3-phenylprop-2-ynyl)benzene |
InChI |
InChI=1S/C15H10Cl2/c16-14-9-13(10-15(17)11-14)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,8H2 |
InChI Key |
PFOZXFUDQWTIQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


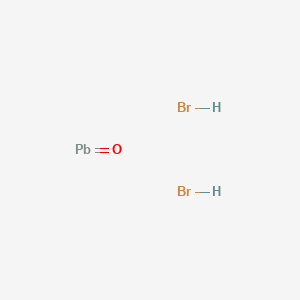
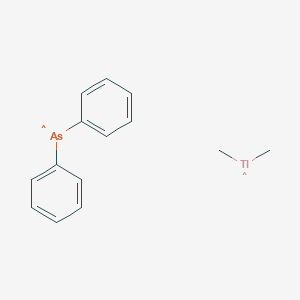
![N-{[3-(Cyanomethyl)thiophen-2-yl]methyl}acetamide](/img/structure/B14557622.png)
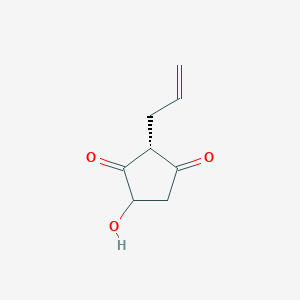
![9,9-Dibromo-5-methoxybicyclo[6.1.0]non-3-ene](/img/structure/B14557633.png)
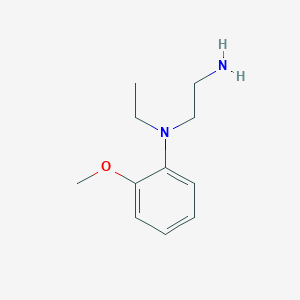
phosphanium perchlorate](/img/structure/B14557644.png)
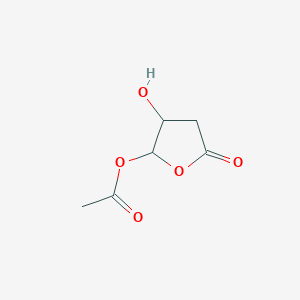
![Benzene, 1-chloro-4-[1-methyl-1-(4-propoxyphenyl)ethyl]-](/img/structure/B14557658.png)
![3-Benzoyl-5-phenyl-3,4-dihydro-2H-pyrano[2,3-b]quinolin-2-one](/img/structure/B14557664.png)
![4-[2-(4'-Heptyl[1,1'-biphenyl]-4-yl)ethyl]benzonitrile](/img/structure/B14557665.png)
![5-[(Ethylsulfanyl)methyl]thiophene-3-carboxylic acid](/img/structure/B14557670.png)
